molecular formula C9H14N2S B13451760 5-(Butylsulfanyl)pyridin-2-amine

5-(Butylsulfanyl)pyridin-2-amine

Cat. No.: B13451760
M. Wt: 182.29 g/mol
InChI Key: MNKZRJCKRUBKAW-UHFFFAOYSA-N
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Description

5-(Butylsulfanyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a butylsulfanyl group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfanyl)pyridin-2-amine typically involves the introduction of the butylsulfanyl group to a pyridine ring followed by the amination at the 2-position. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a butylthiol in the presence of a base. The reaction conditions often involve solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Butylsulfanyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Butylsulfanyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and binding affinity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)pyridin-2-amine
  • 5-(Ethylsulfanyl)pyridin-2-amine
  • 5-(Propylsulfanyl)pyridin-2-amine

Uniqueness

5-(Butylsulfanyl)pyridin-2-amine is unique due to the length of its butylsulfanyl chain, which can affect its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its shorter-chain analogs and can influence its suitability for specific applications.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

5-butylsulfanylpyridin-2-amine

InChI

InChI=1S/C9H14N2S/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11)

InChI Key

MNKZRJCKRUBKAW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CN=C(C=C1)N

Origin of Product

United States

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